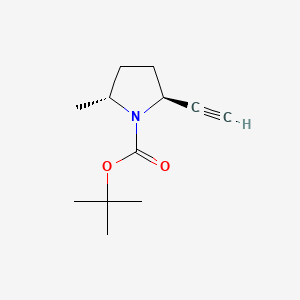![molecular formula C10H16N4O B14020997 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide CAS No. 827588-01-2](/img/structure/B14020997.png)
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 6-position, an ethylaminoethyl group at the nitrogen atom, and a carboxamide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to a carboxamide group through an amidation reaction. This can be achieved by reacting pyridine-3-carboxylic acid with ammonia or an amine in the presence of a coupling reagent such as carbodiimide.
Amination: The amino group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This can be done by reacting the intermediate with an appropriate amine, such as ethylamine, under basic conditions.
Final Product: The final step involves the introduction of the ethylaminoethyl group at the nitrogen atom. This can be achieved through a reductive amination reaction, where the intermediate is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-carboxamide: Lacks the amino and ethylaminoethyl groups, making it less versatile in chemical reactions.
6-Amino-pyridine-3-carboxamide: Similar structure but lacks the ethylaminoethyl group, affecting its reactivity and applications.
N-[2-(ethylamino)ethyl]pyridine-3-carboxamide: Lacks the amino group at the 6-position, altering its chemical properties.
Uniqueness
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is unique due to the presence of both amino and ethylaminoethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
827588-01-2 |
|---|---|
Molekularformel |
C10H16N4O |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
6-amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-2-12-5-6-13-10(15)8-3-4-9(11)14-7-8/h3-4,7,12H,2,5-6H2,1H3,(H2,11,14)(H,13,15) |
InChI-Schlüssel |
NGUCUWHPNZUAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCNC(=O)C1=CN=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B14020933.png)

![2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B14020944.png)
![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)



![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)


